N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide
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Description
N-(2-Chlorophenyl)-2-hydrazino-2-oxoacetamide, also known as CPHA, is an organochlorine compound that is used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents. CPHA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other compounds. It is also used in the synthesis of polymers, polyurethanes, and polyesters. CPHA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other compounds.
Scientific Research Applications
Antifungal Activity
N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide has been investigated for its antifungal properties. In a study inspired by click chemistry, a focused library of new 1,2,3-triazoles derived from naphthols was efficiently prepared using this compound. These synthesized triazole derivatives were evaluated for their antifungal activity . Further research could explore its efficacy against specific fungal pathogens and potential mechanisms of action.
Chemical Synthesis Strategies
Understanding the synthetic pathways for preparing N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide and related compounds is essential. Researchers can investigate alternative routes, scalability, and cost-effectiveness to facilitate large-scale production.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-hydrazinyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-5-3-1-2-4-6(5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMLNTCWBYFUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide |
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